![molecular formula C29H19BrCl2N4 B2922843 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline CAS No. 392252-71-0](/img/structure/B2922843.png)
2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline” is a complex organic compound. It contains multiple functional groups including a pyrazole ring, a quinazoline ring, and several phenyl rings . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The compound has a molecular formula of C20H15BrClN3O3S and a molecular weight of 492.8 g/mol . The presence of bromine, chlorine, and sulfur atoms in the structure suggests that this compound could exhibit interesting electronic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could contribute to its stability and solubility. The compound has a molecular weight of 492.8 g/mol .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Quinazoline derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activity. These compounds, showcasing diverse substitutions on the quinazoline nucleus, highlight the adaptability of quinazoline frameworks in medicinal chemistry for the development of new therapeutic agents (Farag et al., 2012).
Antimicrobial Activity
Novel quinazoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared and exhibited potent antimicrobial activity. The structural modification of these compounds may enhance their potency as antimicrobial agents, indicating the potential of quinazoline derivatives in combating microbial infections (Ansari & Khan, 2017).
Anticancer Properties
Quinazoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including lung, colorectal, and breast cancer cells. Some compounds have shown significant activity, suggesting their potential as lead compounds in anticancer drug development (Mphahlele et al., 2018).
Synthesis and Chemical Applications
The synthesis and characterization of quinazoline derivatives demonstrate the chemical versatility of the quinazoline scaffold. Such compounds are valuable in the synthesis of functionalized molecules, potentially useful in various scientific research applications, including materials science and drug discovery (Guggilapu et al., 2016).
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19BrCl2N4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENSUZPWRIYQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

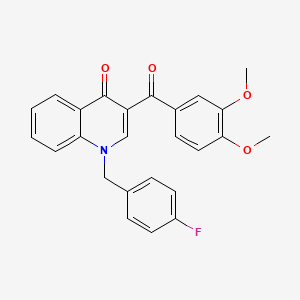
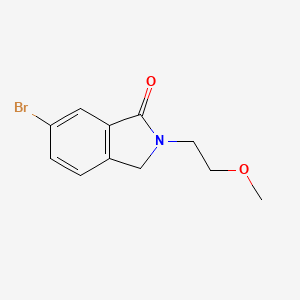
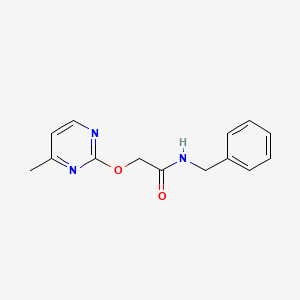
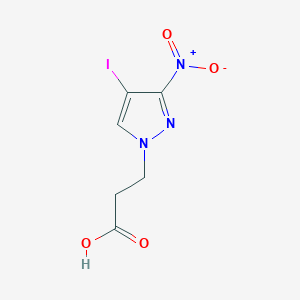


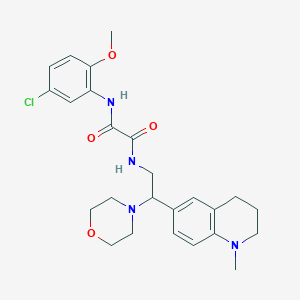
![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)
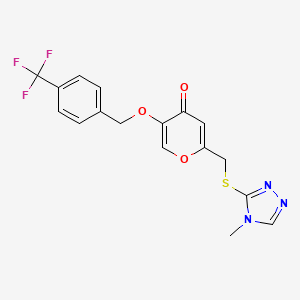

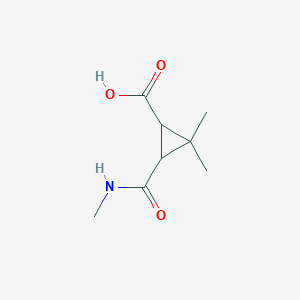

![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)